Carboxypeptidase G2 (CPG2) Inhibitor

Carboxypeptidase G2 Enzyme Inhibition ADEPT

ADEPT protocols require precise neutralization of residual circulating CPG2 to prevent premature prodrug activation. N-[[(4-Methoxyphenyl)thio]carbonyl]-L-glutamic acid (CAS 192203-60-4) is the validated competitive CPG2 inhibitor that achieves this at 100 μM, confining cytotoxic drug generation to tumor sites. • Ki = 0.3 μM for dose-dependent modulation • >300,000-fold selectivity over human GCPII • IC50 >500 μM in cytotoxicity assays, ensuring a wide therapeutic window. Benchmark reference standard for ADEPT research and CPG2 structural biology.

Molecular Formula C13H15NO6S
Molecular Weight 313.33 g/mol
CAS No. 192203-60-4
Cat. No. B1663646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarboxypeptidase G2 (CPG2) Inhibitor
CAS192203-60-4
Synonyms(2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid
Molecular FormulaC13H15NO6S
Molecular Weight313.33 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O
InChIInChI=1S/C13H15NO6S/c1-20-8-2-4-9(5-3-8)21-13(19)14-10(12(17)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1
InChIKeyOBCGYIKABKFIQB-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CPG2 Inhibitor Overview


The compound identified by CAS 192203-60-4, chemically designated as N-[[(4-Methoxyphenyl)thio]carbonyl]-L-glutamic acid, is a small-molecule thiocarbamate derivative that functions as a competitive inhibitor of the bacterial enzyme Carboxypeptidase G2 (CPG2, also known as glucarpidase) [1]. It was specifically designed as a research tool for Antibody-Directed Enzyme Prodrug Therapy (ADEPT), where it is used to neutralize residual circulating CPG2 enzyme activity in non-tumor tissues, thereby preventing the premature systemic activation of co-administered prodrugs [1].

Enzyme Target CPG2 competitive inhibition studies
Research Workflow ADEPT enzyme neutralization tool – circulating CPG2 clearance
Assay Context In vitro and cell-based prodrug activation models

CPG2 Inhibitor: Generic Substitution Limitations


Generic substitution of CPG2 inhibitors is scientifically untenable due to the unique structural and functional requirements of the ADEPT protocol. This compound (6d) is the product of a focused medicinal chemistry campaign that specifically optimized the thiocarbamate scaffold for high potency (low Ki) while ensuring minimal intrinsic cytotoxicity, a dual requirement critical for safe in vivo application [1]. In contrast, many other CPG2 inhibitor classes—such as simple thiols, phosphonates, or substrate analogs—either lack the necessary potency to fully neutralize the enzyme in circulation, exhibit significant off-target effects on human carboxypeptidases, or display inherent toxicity that would compromise the therapeutic window [1]. The quantitative evidence below demonstrates that CAS 192203-60-4 provides a verifiable and unique balance of high inhibitory potency and low cellular toxicity, a profile that cannot be assumed for uncharacterized or structurally dissimilar analogs.

Substitution Pattern Mismatch
Non‑methoxy substituted analogs show >500‑fold reduction in reported binding affinity – 4‑methoxy group is critical.
Inhibitor Class Off‑Targets
Thiol or phosphonate CPG2 inhibitors may engage human carboxypeptidases differently, requiring selectivity review.
Analog Potency Variation
SAR‑tested substituents (4‑F, 3‑OCH₃) reduce enzyme engagement, demonstrating structure‑activity dependence.

CPG2 Inhibitor: Quantitative Evidence


Enhanced Inhibitory Potency over Lead Compound

The target compound (6d) was identified as the most potent inhibitor within a synthesized series of thiocarbamate derivatives. It demonstrated a Ki of 0.3 μM, which represents a 600-fold improvement in binding affinity over the initial unoptimized lead structure, N-(phenylthiocarbonyl)amino-L-glutamic acid, which exhibited a Ki of 180 μM [1]. This optimization was achieved through systematic substitution on the aromatic ring, with the 4-methoxy group providing the optimal balance of electronic and steric properties for active-site binding [1].

Enhanced Inhibitory Potency
Head‑to‑head
Ki = 0.3 μM vs. 180 μM (lead) — 600‑fold improvement
Substitution pattern critical for high‑affinity binding
In vitro CPG2 assay with methotrexate
Carboxypeptidase G2 Enzyme Inhibition ADEPT

Prodrug Activation Neutralization

In a functional cell-based assay modeling the ADEPT system, CAS 192203-60-4 (compound 6d) was shown to completely abrogate the cytotoxic effects of an activated prodrug. When LS174T human colon carcinoma cells were incubated with the CPG2-antibody conjugate A5B7-CPG2 and the prodrug PGP, the resulting active drug caused significant cell death. The addition of 100 μM of CAS 192203-60-4 to this system completely neutralized the enzyme activity, protecting the cells from prodrug-mediated cytotoxicity [1]. In the absence of the inhibitor, the CPG2-conjugate plus prodrug combination resulted in >90% cell kill [1].

Prodrug Activation Neutralization
Head‑to‑head
100 μM inhibitor abrogated >90% prodrug‑mediated cytotoxicity
Reported functional rescue in cell‑based ADEPT model
LS174T cells; A5B7‑CPG2 conjugate; PGP prodrug
ADEPT Prodrug Activation Functional Rescue

Low Intrinsic Cytotoxicity Profile

A critical requirement for an ADEPT rescue agent is a wide safety margin between the concentration required for enzyme inhibition and the concentration that causes direct cellular toxicity. CAS 192203-60-4 (6d) was evaluated for intrinsic cytotoxicity against LS174T cells. The compound demonstrated an IC50 for cell growth inhibition that was greater than 500 μM [1]. This is in stark contrast to its Ki for the target enzyme (0.3 μM), resulting in a safety margin of over 1,700-fold [1].

Low Intrinsic Cytotoxicity Profile
Cross‑study comparable
Cell growth IC₅₀ >500 μM vs. CPG2 Ki = 0.3 μM (>1,700‑fold separation)
Wide concentration window between enzyme inhibition and cytotoxicity
LS174T cells; SRB assay
Cellular Toxicity Safety Profile Drug Development

First-in-Class ADEPT Modulator

The 1999 publication by Khan et al. represents the first report of a small-molecule enzyme inhibitor specifically designed and proposed for use in conjunction with the ADEPT approach [1]. This establishes CAS 192203-60-4 as the prototypical and best-characterized member of its class. While other enzyme clearance strategies exist, such as the use of anti-enzyme antibodies or galactosylated enzyme variants for hepatic clearance, this compound offers a unique and well-defined small-molecule alternative for modulating CPG2 activity [1].

First‑in‑Class ADEPT Modulator
Class‑level inference
First small‑molecule inhibitor designed for ADEPT enzyme clearance
Prototypical tool with foundational characterization data
1999 publication; compared to antibody/hepatic clearance methods
ADEPT Mechanism of Action First-in-Class

Key Structural Determinant for Potency

The structure-activity relationship (SAR) study in the primary paper delineates the precise molecular features required for potent CPG2 inhibition. The compound incorporates a thiocarbamate linker connecting an L-glutamic acid moiety to a 4-methoxyphenyl group [1]. Analogs lacking the 4-methoxy group (e.g., the parent phenyl compound) showed a Ki of 180 μM. Analogs with different substituents, such as a 4-fluoro group (Ki = 0.5 μM), were less potent, and those with a 3-methoxy substitution (Ki = 0.5 μM) were also less effective [1]. The crystal structure of CPG2 confirms the enzyme possesses a deep, zinc-containing catalytic pocket that accommodates the glutamate moiety, while the thiocarbamate warhead is positioned to interact with the catalytic zinc ions [2].

Key Structural Determinant for Potency
Reported
4‑OCH₃ Ki = 0.3 μM; 4‑H Ki = 180 μM; 4‑F Ki = 0.5 μM; 3‑OCH₃ Ki = 0.5 μM
4‑Methoxy substitution reported as optimized for binding in tested series
Purified CPG2; SAR series
Structure-Activity Relationship SAR CPG2 Active Site

High Selectivity over Human GCPII

Ensuring that an inhibitor of bacterial CPG2 does not interfere with related human enzymes is critical for its safe use in research models. The compound was tested for inhibitory activity against human Glutamate Carboxypeptidase II (GCPII), a membrane-bound zinc metallopeptidase with roles in neurotransmission and folate absorption. At a concentration of 100 μM, CAS 192203-60-4 (6d) exhibited no inhibition of GCPII activity [1]. This contrasts sharply with known GCPII inhibitors, such as 2-PMPA, which has an IC50 of 300 pM for that enzyme .

High Selectivity over Human GCPII
Cross‑study comparable
0% inhibition of human GCPII at 100 μM; >300,000‑fold selectivity over GCPII
Supports bacterial CPG2 target selectivity review
Recombinant human GCPII assay
Selectivity GCPII Off-Target Effects

CPG2 Inhibitor: Research Applications


ADEPT Protocol: Circulating CPG2 Neutralization

This compound is the primary small-molecule tool for neutralizing residual CPG2 enzyme activity in the bloodstream following administration of a CPG2-antibody conjugate in ADEPT research. By pre-administering or co-administering this inhibitor at a concentration of approximately 100 μM, researchers can effectively eliminate the off-target activation of subsequently administered prodrugs (e.g., PGP), thereby confining cytotoxic drug generation to the tumor site [1]. Its well-characterized Ki of 0.3 μM allows for precise, predictable, and dose-dependent modulation of enzyme function [1].

CPG2 Catalytic Site Structural Studies

As a potent and selective competitive inhibitor, this compound is ideal for use as a tool ligand in structural biology and enzymology studies. It can be used in co-crystallization trials to determine the precise binding mode of a thiocarbamate-based inhibitor to the CPG2 active site, building on the existing crystal structure of the unliganded enzyme (PDB: 1CG2) [2]. The well-defined SAR, which shows the specific contribution of the 4-methoxy group to binding affinity, makes it an excellent probe for understanding the determinants of molecular recognition by this therapeutically relevant bacterial enzyme [1].

MTX Toxicity: CPG2 Rescue Models

While CPG2 (glucarpidase) is used clinically to hydrolyze and inactivate methotrexate (MTX) in cases of toxicity, the inhibitor CAS 192203-60-4 provides a research tool to modulate this activity. Researchers can use it to create controlled models of enzyme inhibition to study the pharmacokinetics and pharmacodynamics of CPG2-mediated MTX clearance. Its high selectivity (>300,000-fold) for bacterial CPG2 over human GCPII ensures that experimental outcomes are attributable solely to the intended target and not confounded by off-target effects on human folate metabolism [1].

Benchmark for Next-Gen ADEPT Clearance

As the first-in-class and best-characterized small-molecule CPG2 inhibitor, this compound serves as a benchmark reference standard for evaluating new enzyme clearance technologies or inhibitor scaffolds. Its quantitative performance profile—Ki of 0.3 μM, functional rescue at 100 μM, and an IC50 >500 μM in a cytotoxicity assay—provides a clear and reproducible baseline for comparison in head-to-head studies, allowing for the rigorous assessment of next-generation tools for targeted cancer therapy [1].

Application
Selection Property
Validation Focus
ADEPT circulating enzyme neutralization studies
CPG2 competitive inhibition profile
Enzyme neutralization in prodrug activation models
CPG2 catalytic site structural studies
Thiocarbamate‑based inhibitor binding mode
Co‑crystallization and active‑site mapping
CPG2‑mediated MTX clearance research models
Selective bacterial CPG2 inhibition without human GCPII interference
PK/PD modeling of enzyme‑dependent clearance
Benchmark for next‑generation ADEPT tools
Defined inhibitory and cytotoxicity profiles
Head‑to‑head comparison with novel inhibitors

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